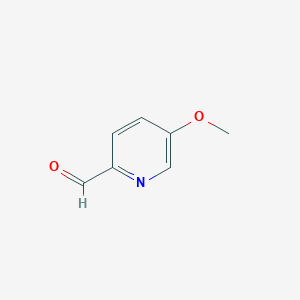
Natriumcholat-Hydrat
Übersicht
Beschreibung
Sodium cholate hydrate: is a bile salt derived from cholic acid, a primary bile acid produced in the liver. It is commonly used as a non-denaturing anionic detergent in biochemical research, particularly for protein solubilization and membrane permeabilization . The compound’s chemical formula is C24H39NaO5 · xH2O, and it is known for its ability to form micelles, which are essential for the solubilization of hydrophobic compounds in aqueous environments .
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium cholate hydrate is used as a solubilizing agent in various chemical reactions and processes. Its ability to form micelles makes it valuable in the study of hydrophobic compounds and their interactions .
Biology: In biological research, sodium cholate hydrate is employed to solubilize membrane proteins and protein complexes. It is also used in the preparation of cell cultures and the investigation of the effects of various substances on cellular membranes .
Medicine: Sodium cholate hydrate has applications in drug delivery systems, particularly for the transdermal delivery of hydrophilic drugs. It enhances the bioavailability and efficacy of drugs by facilitating their absorption through the skin .
Industry: In industrial applications, sodium cholate hydrate is used in the formulation of detergents and cleaning agents. Its emulsifying properties make it effective in removing oils and fats from surfaces .
Wirkmechanismus
Target of Action
Sodium cholate hydrate primarily targets lipid membranes and hydrophobic molecules . As a bile acid salt, it plays a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins . It is also used as a solubilizing agent in drug formulation and delivery systems .
Mode of Action
The mode of action of Sodium cholate hydrate revolves around its ability to form micelles . These micelles encapsulate hydrophobic molecules, thereby increasing their solubility in aqueous environments . In the human body, bile acids, including Sodium cholate hydrate, facilitate the emulsification of dietary fats, allowing enzymes like lipases to break them down into absorbable units . This property is harnessed in pharmaceutical applications, where Sodium cholate hydrate acts as a carrier for poorly soluble drugs, enhancing their absorption and therapeutic efficacy .
Biochemical Pathways
Sodium cholate hydrate influences the fluidity and permeability of lipid membranes . This interaction is particularly beneficial in improving the delivery of drugs that require passage through lipid-rich biological membranes . Moreover, Sodium cholate hydrate has been shown to modulate the activity of various cellular transporters and enzymes, further contributing to its role in drug delivery and therapeutic applications .
Pharmacokinetics
Sodium cholate hydrate can be administered through various routes, including oral, intravenous, and topical . The method of administration largely depends on the intended application and the formulation of the drug product . For oral administration, Sodium cholate hydrate is often included in capsule or tablet forms, designed to dissolve in the gastrointestinal tract .
Result of Action
Upon administration, Sodium cholate hydrate interacts with lipid membranes, influencing their fluidity and permeability . This interaction is particularly beneficial in improving the delivery of drugs that require passage through lipid-rich biological membranes . Moreover, Sodium cholate hydrate has been shown to modulate the activity of various cellular transporters and enzymes, further contributing to its role in drug delivery and therapeutic applications .
Action Environment
The action of Sodium cholate hydrate is influenced by environmental factors such as the ionic strength of the dispersion medium and temperature . These factors can affect the solubility of Sodium cholate hydrate and its ability to form micelles, thereby influencing its efficacy as a solubilizing agent .
Biochemische Analyse
Biochemical Properties
Sodium cholate hydrate plays a crucial role in biochemical reactions as a solubilizing agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating their extraction and stabilization. For instance, sodium cholate hydrate is known to interact with membrane proteins, aiding in their solubilization without denaturing them. This interaction is primarily hydrophobic, allowing the detergent to embed itself within the lipid bilayer and extract the proteins in a functional state .
Cellular Effects
Sodium cholate hydrate influences various cellular processes by altering membrane permeability and protein solubilization. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, sodium cholate hydrate can disrupt cell membranes, leading to changes in ion gradients and signaling cascades. This disruption can also affect gene expression by altering the cellular environment and the availability of transcription factors .
Molecular Mechanism
At the molecular level, sodium cholate hydrate exerts its effects through hydrophobic interactions with membrane lipids and proteins. It binds to the hydrophobic regions of membrane proteins, facilitating their extraction from the lipid bilayer. This binding can lead to enzyme inhibition or activation, depending on the specific protein and its role in cellular processes. Additionally, sodium cholate hydrate can influence gene expression by altering the cellular environment and the availability of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium cholate hydrate can change over time due to its stability and degradation. Sodium cholate hydrate is hygroscopic and can degrade when exposed to moisture, leading to a decrease in its effectiveness as a solubilizing agent. Long-term exposure to sodium cholate hydrate can also affect cellular function, as prolonged disruption of cell membranes can lead to cell death or altered cellular metabolism .
Dosage Effects in Animal Models
The effects of sodium cholate hydrate vary with different dosages in animal models. At low doses, it can effectively solubilize membrane proteins without causing significant toxicity. At high doses, sodium cholate hydrate can be toxic, leading to adverse effects such as liver damage and altered metabolic function. Threshold effects are observed, where a specific dosage range is required to achieve the desired solubilizing effect without causing toxicity .
Metabolic Pathways
Sodium cholate hydrate is involved in various metabolic pathways, particularly those related to bile acid metabolism. It interacts with enzymes such as cholesterol 7α-hydroxylase, which is involved in the synthesis of bile acids from cholesterol. Sodium cholate hydrate can also affect metabolic flux and metabolite levels by altering the availability of bile acids and their derivatives .
Transport and Distribution
Within cells and tissues, sodium cholate hydrate is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via bile acid transporters and distributed to various cellular compartments. Sodium cholate hydrate’s localization and accumulation can affect its activity and function, influencing cellular processes such as membrane permeability and protein solubilization .
Subcellular Localization
Sodium cholate hydrate is primarily localized in the cell membrane and associated with membrane proteins. Its activity and function are influenced by its subcellular localization, as it can target specific compartments or organelles through post-translational modifications and targeting signals. This localization is crucial for its role in solubilizing membrane proteins and altering membrane permeability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium cholate hydrate is typically synthesized from cholic acid, which is extracted from bovine or ovine bile. The cholic acid undergoes a neutralization reaction with sodium hydroxide to form sodium cholate. The reaction is carried out in an aqueous medium, and the product is then crystallized and hydrated to obtain sodium cholate hydrate .
Industrial Production Methods: In industrial settings, the production of sodium cholate hydrate involves the extraction of cholic acid from bile, followed by its neutralization with sodium hydroxide. The process is scaled up to handle large volumes, and the product is purified through crystallization and drying to achieve the desired purity and hydration levels .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium cholate hydrate primarily undergoes reactions typical of bile salts, including emulsification and micelle formation. It does not participate in oxidation or reduction reactions under normal conditions but can engage in substitution reactions with other bile salts or detergents .
Common Reagents and Conditions:
Emulsification: Sodium cholate hydrate is used in aqueous solutions to emulsify fats and oils, facilitating their breakdown and absorption.
Micelle Formation: In aqueous environments, sodium cholate hydrate forms micelles, which are spherical aggregates that solubilize hydrophobic molecules.
Major Products Formed: The primary products formed from the reactions involving sodium cholate hydrate are micelles and emulsified fat droplets. These products are crucial for the solubilization and absorption of lipids and fat-soluble vitamins .
Vergleich Mit ähnlichen Verbindungen
Sodium deoxycholate: Another bile salt with similar solubilizing properties but derived from deoxycholic acid.
Sodium taurocholate: A bile salt conjugated with taurine, used in similar applications but with different solubility and emulsifying characteristics.
Sodium glycocholate: A bile salt conjugated with glycine, also used for solubilizing and emulsifying purposes.
Uniqueness: Sodium cholate hydrate is unique in its balance of hydrophilic and hydrophobic regions, making it particularly effective in forming stable micelles. Its non-denaturing nature ensures that it does not disrupt the structure of proteins, making it ideal for biochemical research .
Eigenschaften
CAS-Nummer |
206986-87-0 |
|---|---|
Molekularformel |
C24H42NaO6 |
Molekulargewicht |
449.6 g/mol |
IUPAC-Name |
sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O5.Na.H2O/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;;/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29);;1H2/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-;;/m1../s1 |
InChI-Schlüssel |
QWSPGAWHPXZHEP-RCVKHMDESA-N |
SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+] |
Isomerische SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.[Na] |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sodium cholate hydrate acts as an edge activator or biosurfactant in lipid-based drug delivery systems such as liposomes, ethosomes, and bilosomes. [, ] It enhances the flexibility and deformability of these nanocarriers by intercalating into the lipid bilayer, promoting deeper penetration into tissues like the skin. [, ] For instance, sodium cholate hydrate plays a crucial role in the development of "propanosomes", a novel ultra-flexible lipidic vesicle designed for enhanced drug delivery. []
A: Yes, research suggests that sodium cholate hydrate contributes to the stability and encapsulation efficiency of nanoparticles. [, ] In a study exploring poly(lactic-co-glycolic acid) (PLGA) nanoparticles for delivering erythropoietin, sodium cholate hydrate was incorporated as a stabilizer. [] The resulting nanoparticles demonstrated improved safety profiles and enhanced neuroprotective effects compared to free erythropoietin. []
A: Sodium cholate hydrate significantly impacts the size, charge, and morphology of nanocarriers. [] Studies reveal that the concentration of sodium cholate hydrate used during formulation can be modulated to fine-tune the size of bilosomes, a type of lipid vesicle. [] This control over size is crucial for optimizing drug loading, release kinetics, and biodistribution.
A: Sodium cholate hydrate finds application in various scientific domains. In material science, it serves as a dispersing agent for carbon nanotubes, facilitating their processing and incorporation into thin-film transistors for electronic applications. [] This dispersing ability stems from its amphiphilic nature, allowing it to interact with both the hydrophobic nanotubes and the aqueous solution. []
A: Research indicates that sodium cholate hydrate possesses some inherent antimicrobial activity. [] This property makes it a valuable additive in drug delivery systems, particularly those intended for topical antimicrobial applications. [] Furthermore, sodium cholate hydrate's role in bile salt metabolism links it to cholesterol regulation. Studies have shown that pectin, a dietary fiber, can bind to bile salts like sodium cholate hydrate, potentially influencing cholesterol levels. []
A: While generally considered safe, potential drawbacks of sodium cholate hydrate include possible irritation when used in topical formulations. [] Careful optimization of concentration is crucial to minimize any potential for irritation. Additionally, as with any excipient or additive, comprehensive toxicity studies are essential to ensure its safe use in various applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


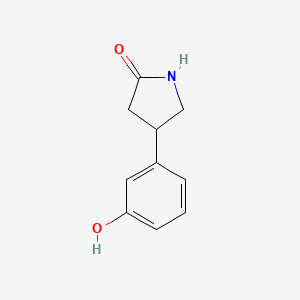
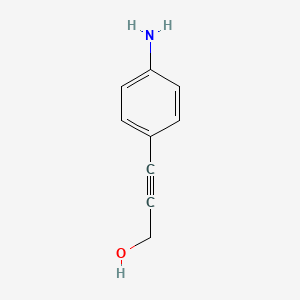
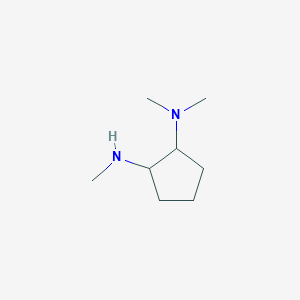
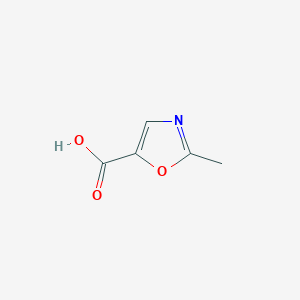
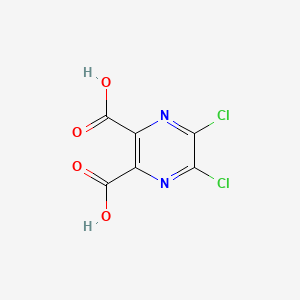
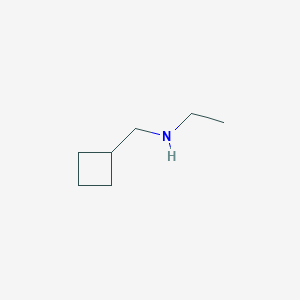
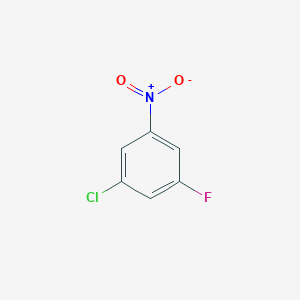
![Spiro[3.4]octane-2-carboxylic acid](/img/structure/B1371473.png)

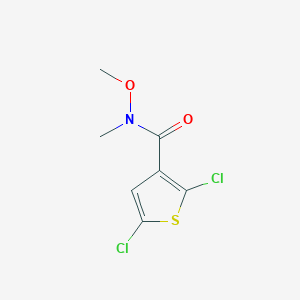

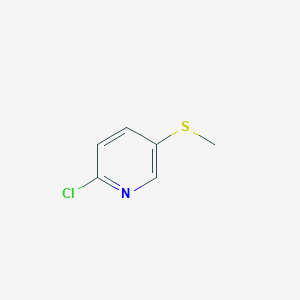
![8-(6-Chloropyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1371482.png)
